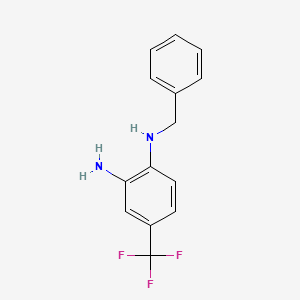

N*1*-Benzyl-4-trifluoromethyl-benzene-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

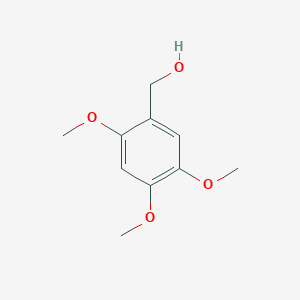

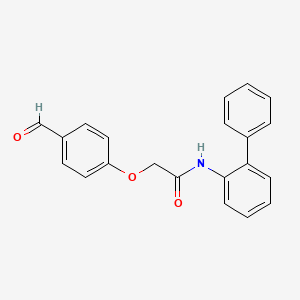

The compound "N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine" is a derivative of benzene-1,2-diamine, which is a type of aromatic amine featuring a benzyl group and a trifluoromethyl group attached to the benzene ring. This structure suggests potential for interesting chemical and physical properties, as well as applications in materials science and organic synthesis.

Synthesis Analysis

The synthesis of related benzene-1,2-diamine derivatives has been reported in the literature. For instance, a monosubstituted benzene-1,2-diamine building block, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, was prepared from commercially available starting materials through a two-step process involving 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene . This method could potentially be adapted for the synthesis of "N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzene-1,2-diamine derivatives can be characterized using various spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR . X-ray diffraction analysis has been used to determine the crystal structure of similar compounds, providing insights into their molecular geometry and intermolecular interactions . These techniques would be essential for the molecular structure analysis of "N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine".

Chemical Reactions Analysis

Benzene-1,2-diamine derivatives can participate in various chemical reactions due to the presence of amino groups. For example, they can form Schiff bases with aldehydes or ketones . The trifluoromethyl group could influence the reactivity and selectivity of such reactions due to its electron-withdrawing nature. Additionally, the benzyl group could be involved in benzylic transformations, offering further synthetic utility .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene-1,2-diamine derivatives are influenced by their molecular structure. For instance, the presence of the trifluoromethyl group can impart unique properties such as increased thermal stability and altered electronic characteristics . The smectogenic properties of some benzene-1,2-diamine derivatives indicate their potential for forming liquid crystalline phases, which could be relevant for material science applications . The solubility, thermal stability, and mechanical properties of these compounds can be tailored by modifying their molecular structure, as seen in the synthesis of related polyimides .

Applications De Recherche Scientifique

Synthesis and Material Properties

- Chemical Synthesis: N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine is involved in chemical syntheses. For instance, treating 1,5-difluoro-2,4-dinitrobenzene with this compound can lead to the formation of various derivatives, such as N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine (Zissimou & Koutentis, 2017).

- Conducting Polymers: Electrochemical copolymerization involving derivatives of N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine has been used to create conducting copolymers, exhibiting potential for use in electronic applications (Turac, Sahmetlioglu, & Toppare, 2014).

Polymer Science

- Polyimide Synthesis: This compound is utilized in synthesizing various polyimides with different physical properties, such as thermal stability, gas permeability, and mechanical strength. These polyimides have applications in fields like membrane technology and electronics (Qiu et al., 2006).

Optical and Electronic Applications

- Fluorescence and Emission Properties: Certain derivatives show unique properties like aggregation-induced emission enhancement, suggesting potential applications in fluorescence sensing (Wu et al., 2015).

- Electroactive Materials: The synthesis of fluorinated poly(ether imide)s incorporating derivatives of N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine has led to materials with high optical transparency and low dielectric constants, making them suitable for electronic applications (Liu et al., 2008).

Molecular Analysis and Characterization

- Vibrational Analysis: Detailed vibrational and conformational analysis of compounds containing this structure provides insights into their molecular behavior, which is crucial for designing materials with specific properties (Subashchandrabose et al., 2013).

Biological and Medical Research

- Inhibition of Cellular Processes: Some aromatic diamine compounds, including derivatives of N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine, have shown potential in inhibiting certain cellular processes like the nuclear translocation of NF-kappaB, which is significant in the context of inflammation and immune responses (Shin et al., 2004).

Electrochemical Applications

- Electrochemical Synthesis: The compound plays a role in the electrochemical synthesis of various derivatives, demonstrating a capacity for regioselective synthesis and potential application in the development of electrochemical sensors and devices (Sharafi-kolkeshvandi et al., 2016).

Corrosion Inhibition

- Protection of Metals: Certain derivatives have been evaluated for their effectiveness as corrosion inhibitors for metals in acidic environments, indicating their potential use in industrial applications related to metal preservation (Dagdag et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

1-N-benzyl-4-(trifluoromethyl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h1-8,19H,9,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUSRDXUDXPKCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351252 |

Source

|

| Record name | N~1~-Benzyl-4-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N*1*-Benzyl-4-trifluoromethyl-benzene-1,2-diamine | |

CAS RN |

66315-44-4 |

Source

|

| Record name | N~1~-Benzyl-4-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B1331649.png)

![5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid](/img/structure/B1331657.png)

![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1331667.png)